
1,1-Dichloro-N,N'-bis(trimethylsilyl)silanediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dichloro-N,N’-bis(trimethylsilyl)silanediamine is a chemical compound with the molecular formula C₆H₂₀Cl₂N₂Si₃. It is known for its unique structure, which includes two trimethylsilyl groups attached to a silanediamine core. This compound is used in various chemical reactions and has applications in scientific research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1-Dichloro-N,N’-bis(trimethylsilyl)silanediamine can be synthesized through the reaction of trimethylsilylamine with silicon tetrachloride. The reaction typically occurs in an inert solvent such as hexane or pentane, under anhydrous conditions to prevent hydrolysis. The reaction is exothermic and requires careful control of temperature and addition rates to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of 1,1-Dichloro-N,N’-bis(trimethylsilyl)silanediamine involves large-scale reactors with precise temperature and pressure controls. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product. The compound is typically purified through distillation or recrystallization techniques.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Dichloro-N,N’-bis(trimethylsilyl)silanediamine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or alcohols.
Reduction Reactions: The compound can be reduced to form silanediamine derivatives.
Dehalogenation Reactions: It can undergo dehalogenation to form alkenes or alkynes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Dehalogenation Reactions: Dehalogenation can be achieved using transition metal-free conditions with reagents like 1,1’-bis(trimethylsilyl)-1H,1’H-4,4’-bipyridinylidene.
Major Products
Substitution Reactions: Products include various substituted silanediamines.
Reduction Reactions: Products include reduced silanediamine derivatives.
Dehalogenation Reactions: Products include alkenes and alkynes.
Aplicaciones Científicas De Investigación
1,1-Dichloro-N,N’-bis(trimethylsilyl)silanediamine is used in several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silicon-nitrogen bonds.
Biology: It is used in the synthesis of bioactive molecules and as a protecting group for amines.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,1-Dichloro-N,N’-bis(trimethylsilyl)silanediamine involves the interaction of its silicon-nitrogen bonds with various molecular targets. The trimethylsilyl groups provide steric protection, allowing selective reactions to occur at the silicon center. The compound can act as a nucleophile or electrophile, depending on the reaction conditions and reagents used.
Comparación Con Compuestos Similares
Similar Compounds
1,1-Dichloro-N,N,N’,N’-tetramethylsilanediamine: Similar structure but with different substituents.
Tris(trimethylsilyl)amine: Contains three trimethylsilyl groups attached to a nitrogen atom.
Bis(trimethylsilyl)acetamide: Used as a silylating agent in organic synthesis.
Uniqueness
1,1-Dichloro-N,N’-bis(trimethylsilyl)silanediamine is unique due to its dual trimethylsilyl groups and the presence of chlorine atoms, which provide versatility in chemical reactions. Its ability to undergo various substitution, reduction, and dehalogenation reactions makes it a valuable reagent in synthetic chemistry.
Propiedades
Número CAS |
250739-74-3 |
|---|---|
Fórmula molecular |
C6H20Cl2N2Si3 |
Peso molecular |
275.39 g/mol |
Nombre IUPAC |
[[[dichloro-(trimethylsilylamino)silyl]amino]-dimethylsilyl]methane |
InChI |
InChI=1S/C6H20Cl2N2Si3/c1-11(2,3)9-13(7,8)10-12(4,5)6/h9-10H,1-6H3 |
Clave InChI |
XSCQEJPXSZLZHT-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N[Si](N[Si](C)(C)C)(Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-Methyl-4-(trifluoromethoxy)phenyl]-2-nitrobenzamide](/img/structure/B14240154.png)
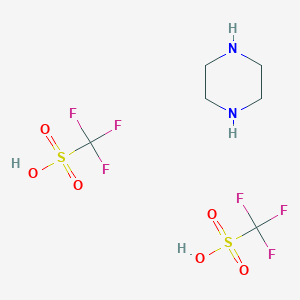
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]-N'-ethylurea](/img/structure/B14240172.png)
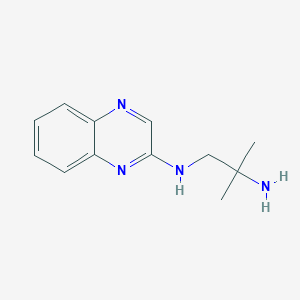
![1-[1-(Pentyloxy)ethyl]pyrrolidin-2-one](/img/structure/B14240196.png)
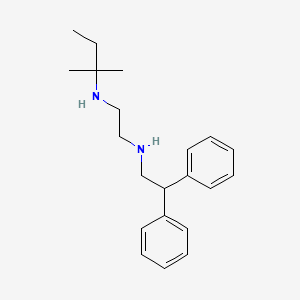
![Carbamic acid, N-[6-(2-methyl-4,5-diphenyl-1H-imidazol-1-yl)hexyl]-, 2-fluorophenyl ester](/img/structure/B14240204.png)
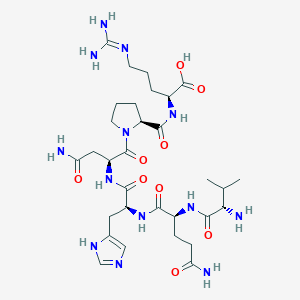
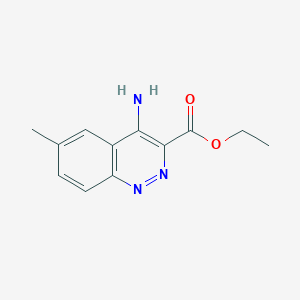
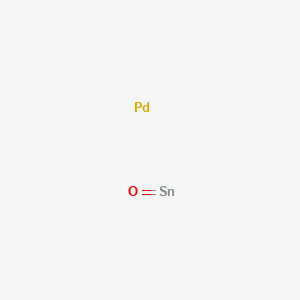
![2'-Deoxy-8-[(2-methylpropanoyl)(phenoxyacetyl)amino]inosine](/img/structure/B14240237.png)

![(2E)-N-Methyl-1-thiaspiro[4.5]dec-3-en-2-imine](/img/structure/B14240246.png)
![[(2R,3S,5R)-2-(hydroxymethyl)-5-(5-iodo-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] nitrate](/img/structure/B14240249.png)
